molecular formula C16H14Cl2O B563230 (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol CAS No. 1217787-79-5

(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol

Cat. No.: B563230
CAS No.: 1217787-79-5
M. Wt: 297.211
InChI Key: GZQAUCBRPSENQB-OFOCGERPSA-N
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Description

(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol is a deuterated analog of a naphthalen-1-ol derivative. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions. The incorporation of deuterium can significantly alter the pharmacokinetic and pharmacodynamic properties of the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol typically involves several key steps:

    Starting Materials: The synthesis begins with commercially available (S)-tetralone and ®-tert-butylsulfinamide.

    Formation of Sulfinyl Imine: The (S)-tetralone is reacted with ®-tert-butylsulfinamide to form a sulfinyl imine intermediate.

    Stereoselective Reduction: The sulfinyl imine is then subjected to stereoselective reduction using 9-Borabicyclo[3.3.1]nonane (9-BBN) to produce the desired (1R)-amine center.

Industrial Production Methods

For large-scale production, the process is optimized to ensure high yield and purity. This involves:

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it back to its hydrocarbon form.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,4-dichlorophenyl-1,2-naphthoquinone.

    Reduction: Conversion to 3,4-dichlorophenyl-1,2-dihydronaphthalene.

    Substitution: Derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol has several applications in scientific research:

    Metabolic Studies: Used as a tracer in metabolic studies due to its deuterium labeling, which helps in tracking metabolic pathways.

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of drugs.

    Environmental Science: Serving as a standard for detecting environmental pollutants.

    Clinical Diagnostics: Utilized in imaging and diagnostic techniques, including newborn screening

Mechanism of Action

The mechanism of action of (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

(1R,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16+/m0/s1/i8D2,11D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQAUCBRPSENQB-OFOCGERPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CC([C@@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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